molecular formula C14H19NO3 B1504600 Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 464900-21-8

Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1504600
CAS RN: 464900-21-8
M. Wt: 249.3 g/mol
InChI Key: XRFYCODXEUSTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a chemical compound with the molecular formula C16H21NO5 . It is a powder in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC1=CC=CC2=C1CN (C (OC (C) (C)C)=O)C (C (OC)=O)C2 . The InChI key for this compound is PUFNDZATOYOMBX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate” is 307.34 . The predicted density is 1.226±0.06 g/cm3 , and the predicted boiling point is 429.8±45.0 °C .

Scientific Research Applications

Use as a Tert-butoxycarbonylation Reagent

Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as BBDI, has been identified as an effective tert-butoxycarbonylation reagent. It is particularly useful for chemoselective reactions involving acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, proceeding without the need for a base and under mild conditions. This makes BBDI a valuable reagent in organic synthesis, especially in the formation of protective groups in the synthesis of complex molecules (Saito, Ouchi, & Takahata, 2006).

Application in Corrosion Inhibition

Research indicates that tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives can serve as corrosion inhibitors. Compounds based on 8-hydroxyquinoline, including tert-butyl derivatives, have been synthesized and evaluated as effective corrosion inhibitors for carbon steel in acidic solutions. These studies highlight the potential of such compounds in protecting industrial equipment and infrastructure from corrosion-related damage (Faydy et al., 2019).

Use in Organic Synthesis and Medicinal Chemistry

Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate plays a role in the synthesis of various organic compounds, including potential drugs. For example, it has been used in the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are important for studying the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013). Additionally, it has applications in the synthesis of complex heterocyclic systems, which are often key components in pharmaceuticals and other bioactive molecules.

Involvement in Novel Synthetic Methods

Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is involved in novel synthetic methods, such as anionic cascade recyclizations, leading to the formation of complex molecular structures. This showcases the compound's versatility in enabling chemists to construct intricate molecular architectures that may have applications in various fields, including drug discovery and material science (Ivanov, 2020).

properties

IUPAC Name

tert-butyl 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-12(16)11(10)9-15/h4-6,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYCODXEUSTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698130
Record name tert-Butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

464900-21-8
Record name tert-Butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 4
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 5
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 6
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.